molecular formula C20H17N3OS B2600280 2-(1-benzyl-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide CAS No. 922126-98-5

2-(1-benzyl-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide

Cat. No. B2600280
CAS RN: 922126-98-5
M. Wt: 347.44
InChI Key: NNGZIDDXPNEKPW-UHFFFAOYSA-N
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Description

The compound “2-(1-benzyl-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has an indole ring, which is a common structure in many natural products and pharmaceuticals . The benzyl group attached to the indole ring could potentially increase the lipophilicity of the molecule, which might influence its biological activity. The thiazole ring and the acetamide group could also contribute to its reactivity and potential biological activity.

Scientific Research Applications

Benzothiazole and Indole Derivatives in Medicinal Chemistry

Benzothiazole derivatives have been identified as possessing a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the synthesis and evaluation of novel benzofused thiazole derivatives have demonstrated potential antioxidant and anti-inflammatory activities, highlighting the importance of this scaffold in developing therapeutic agents (Raut et al., 2020). Similarly, the review of benzothiazole derivatives underlines their significance in medicinal chemistry, with a variety of activities that make the benzothiazole scaffold a key moiety in drug discovery (Bhat & Belagali, 2020).

Synthetic Approaches and Biological Importance

The synthetic methodologies and the biological importance of benzothiazole and related heterocyclic compounds, such as benzimidazole and benzthiazole, have been extensively reviewed. These reviews cover the preparation procedures, properties, and biological and electrochemical activities of these compounds, underscoring the continuous interest in exploring these scaffolds for potential therapeutic applications (Boča et al., 2011). Additionally, the therapeutic potential of benzothiazoles has been highlighted in patent reviews, reflecting the ongoing development of these compounds in the pharmaceutical industry (Kamal et al., 2015).

Advanced Synthesis and Pharmacological Evaluation

Advancements in the synthesis and pharmacological evaluation of benzothiazoles and their derivatives have been documented, showing the versatility and therapeutic potential of these compounds. The design, synthesis, and biological evaluation of benzo-fused five-membered nitrogen-containing heterocycles against DNA gyrase subunit B as potential antimicrobial agents exemplify the innovative approaches being explored in this area (PatilTejaswini & Amrutkar Sunil, 2021).

properties

IUPAC Name

2-(1-benzylindol-3-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-19(22-20-21-10-11-25-20)12-16-14-23(13-15-6-2-1-3-7-15)18-9-5-4-8-17(16)18/h1-11,14H,12-13H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGZIDDXPNEKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-benzyl-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide

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